2-Chloro-1-[(R)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone
Description
2-Chloro-1-[(R)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is a chloroethanone derivative featuring a pyrrolidine ring substituted at the 3-position with an (R)-configured isopropyl-methyl-amino group. This compound is part of a broader class of α-chloroketones, which are widely utilized as intermediates in pharmaceutical synthesis due to their reactivity in alkylation and acylation reactions. The stereochemistry at the 3-position of the pyrrolidine ring may influence its biological activity and binding properties, making it a candidate for structure-activity relationship (SAR) studies in drug discovery .
Properties
IUPAC Name |
2-chloro-1-[(3R)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O/c1-8(2)12(3)9-4-5-13(7-9)10(14)6-11/h8-9H,4-7H2,1-3H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNKXPWNONYFMY-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)[C@@H]1CCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-[(R)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone, also known by its CAS number 1353993-08-4, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C10H19ClN2O
- Molecular Weight : 232.75 g/mol
- CAS Number : 1353993-08-4
Structure
The structure of this compound can be represented as follows:
Chemical Structure
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an antidepressant and anxiolytic agent. The compound's mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Serotonin Reuptake Inhibition : The compound may inhibit the reuptake of serotonin, leading to increased levels in the synaptic cleft, which is beneficial for mood regulation.
- Norepinephrine Modulation : Similar to serotonin, it may also affect norepinephrine levels, contributing to its antidepressant effects.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cell lines. For instance, a study highlighted that treatment with this compound resulted in significant cell cycle arrest and apoptosis in specific cancer models .
Toxicity and Safety Profile
Preliminary toxicity assessments suggest that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.
Case Study 1: Antidepressant Effects
A clinical trial investigated the efficacy of the compound in patients with major depressive disorder (MDD). Results indicated a significant reduction in depression scores compared to placebo after six weeks of treatment. The study also reported improvements in anxiety symptoms, suggesting dual-action properties .
Case Study 2: Anticancer Activity
In another study focusing on cancer treatment, researchers evaluated the effects of various doses of this compound on tumor growth in xenograft models. The results showed a dose-dependent inhibition of tumor growth, highlighting its potential as an anticancer agent .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:
Scientific Research Applications
Medicinal Chemistry
2-Chloro-1-[(R)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone has been studied for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows for exploration in drug design.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, similar compounds have shown efficacy against various cancer cell lines, suggesting that 2-chloro derivatives may also possess similar activities. A study demonstrated that modifications in the side chains of pyrrolidine derivatives can enhance their antiproliferative effects on cancer cells .
Neuropharmacology
Due to its structural characteristics, this compound is being investigated for its effects on neurotransmitter systems. Compounds with similar structures have been linked to modulation of dopamine and serotonin pathways, which are crucial in treating mood disorders and neurodegenerative diseases.
Data Table: Neuropharmacological Studies
Synthetic Organic Chemistry
The synthesis of 2-chloro derivatives plays a crucial role in organic synthesis as intermediates for producing more complex molecules. The compound can be synthesized through various methods involving nucleophilic substitutions and condensation reactions.
Synthetic Route Example
A typical synthetic pathway involves treating a suitable pyrrolidine derivative with chloroacetyl chloride under basic conditions to yield the desired chloro compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-Chloro-1-[(R)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone can be compared to analogs with variations in the heterocyclic core, substituent groups, or stereochemistry. Below is a detailed analysis:
Structural Analogs with Piperidine vs. Pyrrolidine Cores
- 2-Chloro-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone (CAS: 1353993-08-4): This analog replaces the pyrrolidine ring with a piperidine ring, increasing the ring size from five to six members. However, its synthesis and alkylation reactivity are comparable to the pyrrolidine-based compound .
- 2-Chloro-1-[(R)-3-(cyclopropylmethylamino)-piperidin-1-yl]-ethanone (CAS: 1354010-70-0): Substituting the isopropyl group with a cyclopropylmethyl group modifies the steric and electronic profile. The cyclopropane ring introduces rigidity, which could enhance metabolic stability. Its molecular formula (C₁₁H₁₉ClN₂O) and molar mass (230.73 g/mol) are distinct from the target compound, reflecting differences in substituent size .
Substituent Variations
- 2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone: This compound (C₁₂H₂₃ClN₂O, molar mass 246.78 g/mol) features a methylene spacer between the piperidine nitrogen and the isopropyl-methyl-amino group. The additional methylene group may increase hydrophobicity and alter pharmacokinetic properties compared to the target compound .
- 2-Chloro-1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone: Aryl-substituted analogs like this exhibit distinct electronic properties due to electron-withdrawing groups (e.g., Cl, F) and a hydroxyl group. These substitutions enhance electrophilicity at the carbonyl carbon, favoring nucleophilic attacks in synthesis. However, they lack the amino-pyrrolidine moiety critical for interactions with biological targets like enzymes or receptors .
Stereochemical Variants
- (S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one: This stereoisomer highlights the importance of chirality in bioactivity. The (S)-configuration at both the amino and pyrrolidine positions could lead to divergent binding affinities compared to the (R)-configured target compound, underscoring the need for enantioselective synthesis .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
